Superior Kv1.5 Inhibitory Potency of DDO-02005 Relative to Lead Compound DDO-02001
DDO-02005 free base exhibits a 24.6-fold improvement in Kv1.5 inhibitory potency compared to its parent compound DDO-02001, as measured by whole-cell patch clamp electrophysiology [1]. This quantitative advancement was achieved through systematic SAR-driven optimization, replacing the benzene ring with a benzoxazole moiety and refining the linker and substituent architecture [1].
| Evidence Dimension | Kv1.5 channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.72 μM |
| Comparator Or Baseline | DDO-02001: 17.7 μM |
| Quantified Difference | 24.6-fold improvement (IC50 0.72 μM vs 17.7 μM) |
| Conditions | Whole-cell patch clamp electrophysiology on cloned human Kv1.5 channels |
Why This Matters
This substantial potency gain reduces the effective concentration required for channel blockade, potentially lowering off-target effects and improving therapeutic windows in atrial fibrillation models.
- [1] Zhao L, Yang Q, Tang Y, You Q, Guo X. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):462-471. DOI: 10.1080/14756366.2021.2018683. View Source
